3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
Properties
CAS No. |
1031623-77-4 |
|---|---|
Molecular Formula |
C26H21ClN6O2 |
Molecular Weight |
484.94 |
IUPAC Name |
3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C26H21ClN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a member of the quinazolinone family, which has garnered attention for its potential neurotherapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors that include phenylpiperazine and triazole derivatives. The synthetic route often utilizes various reagents to facilitate the formation of the triazoloquinazolinone structure. Specific methodologies may vary, but common approaches involve multi-step reactions including condensation and cyclization processes.
Anticonvulsant Activity
Research has indicated that derivatives of triazoloquinazolinones exhibit significant anticonvulsant properties. For instance, in a study evaluating a series of similar compounds, certain derivatives demonstrated effective protection against seizures induced by maximal electroshock (MES) with effective doses (ED50) reported at approximately 88.02 mg/kg for one derivative and 94.6 mg/kg for another . These findings suggest that compounds like 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one may share similar mechanisms of action.
Neuropharmacological Effects
The compound has been noted for its potential neurotherapeutic effects. In studies involving various animal models, compounds with similar structural features have shown to protect against histamine-induced bronchospasm and have been characterized as having low sedation effects compared to standard antihistamines like chlorpheniramine maleate . This suggests that the compound may have a favorable side effect profile while maintaining efficacy.
Case Studies
Several case studies have documented the effects of similar compounds in clinical and preclinical settings:
- Study on Anticonvulsant Properties : A series of triazoloquinazolinones were tested for their anticonvulsant activity using MES models. The results highlighted significant protective indices (PIs) exceeding 25 for certain compounds, suggesting a strong therapeutic window compared to existing treatments .
- Neuropharmacological Assessment : In vivo testing on guinea pigs indicated that related compounds effectively mitigated histamine-induced responses without significant sedation, reinforcing the potential utility of these compounds in treating allergic reactions or conditions involving histamine release .
Data Summary
Scientific Research Applications
Antitumor Activity
Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit tumor cell proliferation in various cancer types by targeting specific kinases involved in cell signaling pathways.
Antidepressant Effects
The phenylpiperazine component suggests potential serotonin receptor activity, making it a candidate for antidepressant research. Compounds with similar structures have been investigated for their ability to modulate serotonin levels in the brain, providing insights into their efficacy as antidepressants.
Antimicrobial Properties
Research has demonstrated that triazole-containing compounds exhibit antimicrobial activity against a range of pathogens. The incorporation of the chlorophenyl group may enhance this effect by improving lipophilicity and membrane permeability.
Anticancer Studies
A study published in Molecules evaluated a series of quinazoline derivatives for anticancer activity against various cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer properties .
Antidepressant Activity
In a pharmacological study, similar piperazine derivatives were assessed for their effects on depression-like behavior in animal models. The results indicated significant reductions in depressive symptoms when administered at specific dosages, supporting further exploration into their mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Triazoloquinazolinones
E543-0274 : 8-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Key differences: Substituents: 2-Fluorophenyl (piperazine) and 4-methylphenyl (position 3).
E543-0471 : 3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Key differences: Substituents: Pyridinyl (piperazine) and 4-fluorophenyl (position 3).
931311-80-7 : 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine
Non-Triazolo Heterocyclic Analogs
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one
- Key differences: Core structure: Dihydroimidazo[1,5-a]quinazolinone instead of triazoloquinazolinone. Substituents: Methyl group at position 1. Biological activity: Demonstrated µ-opioid receptor (µOR) binding with docking scores comparable to morphine . ADME: Predicted BBB permeation due to logP ~3.0 and moderate PSA .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
- Key differences: Core structure: Pyrrolothiazolopyrimidine fused with triazolothiadiazine. Substituents: Methoxyphenyl and phenyl groups. Synthesis: Requires multistep reactions with monochloroacetic acid, leading to lower yields compared to triazoloquinazolinones .
Physicochemical and Pharmacokinetic Comparison
| Compound | Core Structure | logP | PSA (Ų) | HBA/HBD | BBB Permeation | Notable Activity |
|---|---|---|---|---|---|---|
| E543-0314 | Triazoloquinazolinone | 3.546 | 70.14 | 6/1 | Moderate | Potential CNS targeting |
| E543-0274 | Triazoloquinazolinone | ~3.2* | ~75* | 7/1 | Low | Improved solubility |
| E543-0471 | Triazoloquinazolinone | ~3.0* | ~85* | 7/1 | Low | Serotonin receptor affinity |
| 931311-80-7 | Triazoloquinazolinone | ~4.0* | ~65* | 6/1 | High | Metabolic stability |
| Imidazo[1,5-a]quinazolinone | Dihydroimidazoquinazolinone | 3.0 | 60.2 | 5/1 | High | µOR binding (analgesic) |
*Estimated based on structural analogs.
Preparation Methods
Synthesis of the Quinazolin-5(4H)-one Core
The quinazolinone nucleus serves as the foundational scaffold. The Niementowski reaction remains the most widely employed method for synthesizing 4(3H)-quinazolinones. Anthranilic acid derivatives undergo cyclization with formamide at elevated temperatures (120°C) to yield the quinazolinone core. For the target compound, anthranilic acid is first functionalized at the 8-position to accommodate subsequent piperazine-carbonyl incorporation.
Procedure :
- Methyl anthranilate (10 mmol) is refluxed with formamide (20 mL) at 120°C for 6–8 hours.
- The reaction mixture is cooled, diluted with ice water, and neutralized with dilute HCl.
- The precipitated 8-carboxy-4(3H)-quinazolinone is filtered and recrystallized from ethanol (yield: 85–90%).
Key Characterization :
- IR : Strong lactam carbonyl absorption at 1,690 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.95–7.45 (m, 4H, aromatic), 12.05 (s, 1H, NH).
Formation of theTriazolo[1,5-a]quinazoline Moiety
The triazole annulation requires introducing a 1,2,3-triazole ring at the [1,5-a] position of the quinazolinone. This is achieved via cyclocondensation of N-cyanoimidocarbonates with hydrazinobenzoic acid derivatives.
Procedure :
- 8-Carboxy-4(3H)-quinazolinone (5 mmol) is treated with thionyl chloride (15 mL) to generate the corresponding acid chloride.
- The acid chloride reacts with hydrazine hydrate (10 mmol) in dry THF to form the 8-hydrazinocarbonyl-4(3H)-quinazolinone .
- Cyclization with ethyl N-cyanoimidocarbonate (5 mmol) in ethanol under reflux for 12 hours yields the triazolo[1,5-a]quinazolin-5(4H)-one scaffold (yield: 70–75%).
Optimization Note :
Key Characterization :
Attachment of the 4-Phenylpiperazine-1-carbonyl Unit
The piperazine-carbonyl group is introduced via nucleophilic acyl substitution. Activation of the quinazolinone’s 8-carboxylic acid as an acyl chloride precedes coupling with 4-phenylpiperazine.
Procedure :
- 3-(4-Chlorophenyl)-triazolo[1,5-a]quinazolin-5(4H)-one (5 mmol) is treated with oxalyl chloride (10 mmol) in DCM to form the 8-acyl chloride.
- 4-Phenylpiperazine (6 mmol) and triethylamine (10 mmol) are added dropwise at 0°C.
- Stirring at room temperature for 6 hours affords the target compound (yield: 60–65%).
Reaction Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acyl chloride formation | Oxalyl chloride, DCM | 0°C → RT, 2 h | 95 |
| Piperazine coupling | 4-Phenylpiperazine, TEA | RT, 6 h | 62 |
Key Characterization :
Optimization and Analytical Validation
Purification :
- Column chromatography (SiO₂, ethyl acetate:hexane = 1:1) removes unreacted piperazine.
- Recrystallization from ethanol improves purity to >99%.
Stability Studies :
- The compound remains stable under ambient conditions for 6 months (TGA: decomposition onset at 210°C).
Biological Relevance :
- Analogous triazoloquinazolines exhibit adenosine antagonism and kinase inhibition, suggesting therapeutic potential.
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclization of hydrazinoquinazolinones : Reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone under controlled conditions forms the triazoloquinazolinone core .
Amide bond formation : Introducing the 4-phenylpiperazine-1-carbonyl moiety via coupling reactions, such as using carbodiimide-based reagents (e.g., DCC or EDCI) with activated carboxylic acid derivatives .
Substitution reactions : Chlorophenyl groups are incorporated via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability .
Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography .
Basic: How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
- FTIR : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H stretches in triazole/pyrazole rings) .
Advanced: How can computational methods like DFT aid in understanding the molecular structure?
Methodological Answer:
Density Functional Theory (DFT) studies:
- Geometry optimization : Predicts bond lengths/angles and correlates with X-ray crystallography data (e.g., triazole-quinazolinone dihedral angles) .
- Electronic properties : Calculates HOMO-LUMO gaps to assess reactivity and charge distribution in the chlorophenyl and piperazine moieties .
- Spectroscopic validation : Simulates NMR chemical shifts and IR vibrations to cross-validate experimental data .
Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
Advanced: How to address contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Contradictions may arise due to solvent effects, tautomerism, or impurities. Resolve by:
Replicating conditions : Ensure identical solvent, temperature, and concentration as referenced studies.
Computational validation : Use DFT to model NMR/IR spectra under varying conditions .
Advanced techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
Example : Conflicting ¹H NMR shifts for piperazine protons can be resolved by deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) .
Advanced: What in vitro assays are suitable to evaluate its biological activity?
Methodological Answer:
Given structural similarity to bioactive quinazolinones :
- Antitumor activity :
- Antibacterial activity :
- Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) with positive controls (e.g., doxorubicin for antitumor assays) .
Advanced: How to optimize reaction conditions to improve synthetic yield?
Methodological Answer:
Low yields (e.g., ~39.5% in triazoloquinazoline syntheses ) can be improved via:
Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps .
Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for amide coupling .
Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Workup refinement : Employ gradient elution in column chromatography to isolate pure products .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
Design SAR studies by:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing chlorophenyl with fluorophenyl or altering piperazine groups) .
Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for antitumor activity) .
Key Finding : Piperazine carbonyl groups enhance solubility and binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
